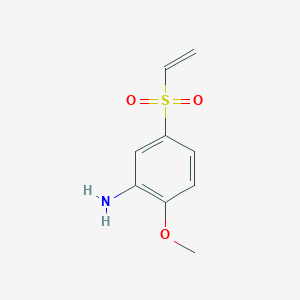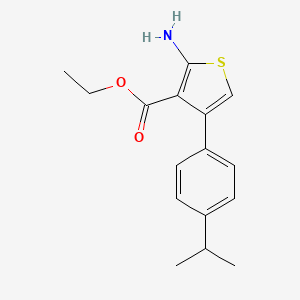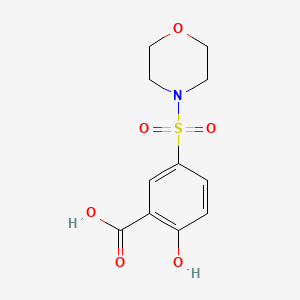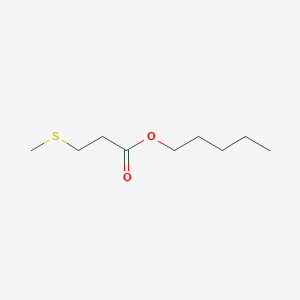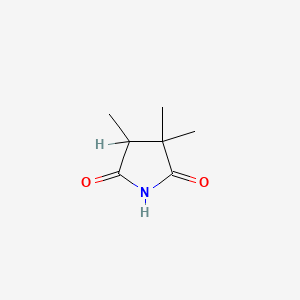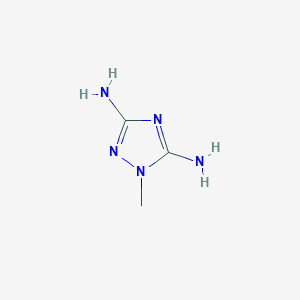
1-甲基-1H-1,2,4-三唑-3,5-二胺
描述
1-Methyl-1H-1,2,4-triazole-3,5-diamine is a heterocyclic compound with the molecular formula C3H7N5. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is known for its significant biological and chemical properties, making it useful in various scientific and industrial applications .
科学研究应用
1-Methyl-1H-1,2,4-triazole-3,5-diamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Acts as an inhibitor of DNA synthesis, making it useful in genetic research.
Industry: Serves as a corrosion inhibitor for metals such as copper.
作用机制
Target of Action
Similar compounds such as 1-acyl-1h-[1,2,4]triazole-3,5-diamine analogues have been synthesized as cyclin-dependent kinase (cdk) inhibitors . CDKs are crucial regulators of cell cycle progression and transcription, making them potential targets for anticancer therapies.
Mode of Action
If it acts similarly to its analogues, it may inhibit cdks, thereby disrupting cell cycle progression and potentially leading to cell death .
Biochemical Pathways
If it acts as a cdk inhibitor like its analogues, it could affect pathways related to cell cycle progression and transcription .
Pharmacokinetics
It is known that the compound is a powder at room temperature , suggesting that it could be administered orally or intravenously.
Result of Action
If it acts as a cdk inhibitor, it could potentially disrupt cell cycle progression, leading to cell death . This could make it a potential candidate for anticancer therapies.
Action Environment
It is known that the compound is stable under normal temperatures and pressures
生化分析
Biochemical Properties
1-Methyl-1H-1,2,4-triazole-3,5-diamine plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to inhibit DNA synthesis, making it a potential antitumor agent . The compound interacts with enzymes involved in nucleotide synthesis, thereby affecting the replication process. Additionally, it acts as a corrosion inhibitor for copper, indicating its potential use in industrial applications .
Cellular Effects
1-Methyl-1H-1,2,4-triazole-3,5-diamine has notable effects on various types of cells and cellular processes. It has been reported to cause leukopenia (reduced white blood cell count) and thrombocytopenia (reduced blood platelet count) when administered intravenously . These effects suggest that the compound can influence cell signaling pathways and gene expression, leading to alterations in cellular metabolism and immune responses.
Molecular Mechanism
The molecular mechanism of 1-Methyl-1H-1,2,4-triazole-3,5-diamine involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound’s structure allows it to interact with nucleotide synthesis enzymes, thereby inhibiting DNA replication . This inhibition can lead to changes in gene expression and cellular function, making it a potential therapeutic agent for cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-1H-1,2,4-triazole-3,5-diamine have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions but may degrade over extended periods . Long-term exposure to the compound can lead to persistent changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 1-Methyl-1H-1,2,4-triazole-3,5-diamine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth. At higher doses, it can cause toxic or adverse effects, including leukopenia and thrombocytopenia . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
1-Methyl-1H-1,2,4-triazole-3,5-diamine is involved in metabolic pathways related to nucleotide synthesis. The compound interacts with enzymes and cofactors that play a role in the synthesis and regulation of nucleotides . This interaction can affect metabolic flux and metabolite levels, leading to changes in cellular function and gene expression.
Transport and Distribution
The transport and distribution of 1-Methyl-1H-1,2,4-triazole-3,5-diamine within cells and tissues are mediated by specific transporters and binding proteins. The compound’s distribution can influence its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
1-Methyl-1H-1,2,4-triazole-3,5-diamine exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interactions with biomolecules and its overall biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-1,2,4-triazole-3,5-diamine can be synthesized through several methods. One common approach involves the reaction of dicyandiamide with methylhydrazine, followed by catalytic oxidation using hydrogen peroxide at temperatures between 65 to 70°C . This method is advantageous due to its scalability and safety.
Industrial Production Methods: In industrial settings, the synthesis of 1-Methyl-1H-1,2,4-triazole-3,5-diamine often involves the use of large-scale reactors with controlled addition of reagents to manage the exothermic nature of the reactions. The product is typically purified through solvent extraction and crystallization to achieve high purity levels .
化学反应分析
Types of Reactions: 1-Methyl-1H-1,2,4-triazole-3,5-diamine undergoes various chemical reactions, including:
Oxidation: Catalytic oxidation using hydrogen peroxide.
Reduction: Reduction reactions involving hydrazine derivatives.
Substitution: Nucleophilic substitution reactions with halogenated compounds
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium tungstate.
Reduction: Hydrazine derivatives.
Substitution: Halogenated compounds under basic conditions
Major Products: The major products formed from these reactions include various substituted triazoles and their derivatives, which are often used in further chemical synthesis and industrial applications .
相似化合物的比较
1,2,4-Triazole: A parent compound with similar structural features but lacks the methyl and diamine substitutions.
3,5-Diamino-1,2,4-triazole: Similar in structure but without the methyl group.
1-Methyl-3,5-dinitro-1H-1,2,4-triazole: A derivative with nitro groups, used in explosive materials.
Uniqueness: 1-Methyl-1H-1,2,4-triazole-3,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit DNA synthesis and its potential as an antitumor agent set it apart from other triazole derivatives .
属性
IUPAC Name |
1-methyl-1,2,4-triazole-3,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N5/c1-8-3(5)6-2(4)7-8/h1H3,(H4,4,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFNCKLJAUXDRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10329592 | |
| Record name | 1-Methyl-1H-1,2,4-triazole-3,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10329592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25688-67-9 | |
| Record name | 1-Methyl-1H-1,2,4-triazole-3,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10329592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-1,2,4-triazole-3,5-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![p-[(p-aminophenyl)azo]benzoic acid](/img/structure/B1604814.png)

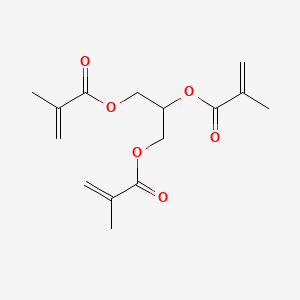


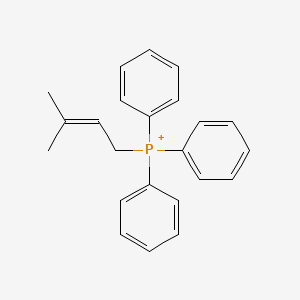
![3,6-Dichloro-2-(2-thienyl)imidazo[1,2-b]pyridazine](/img/structure/B1604825.png)
![3-(4-Methylpiperazine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1604826.png)
